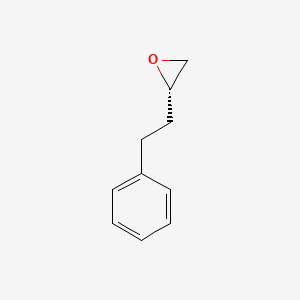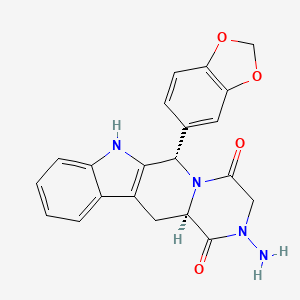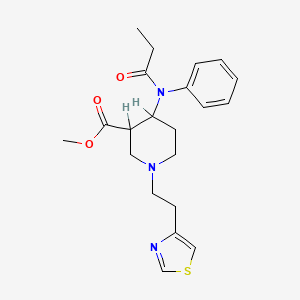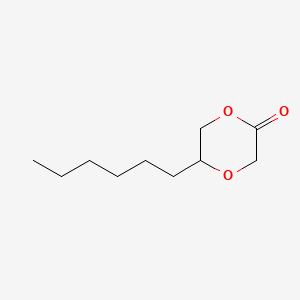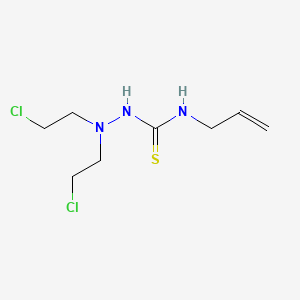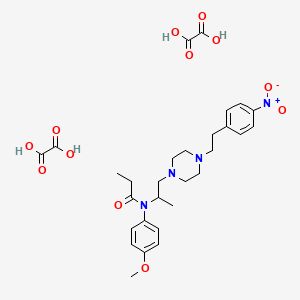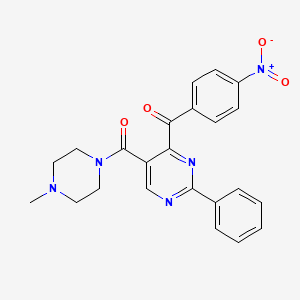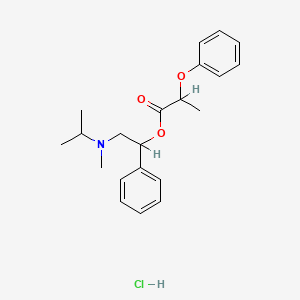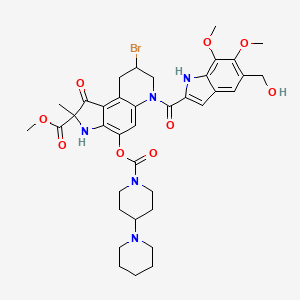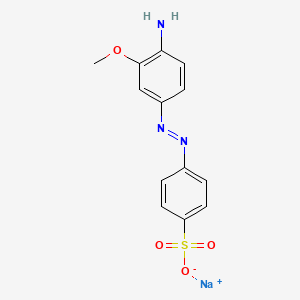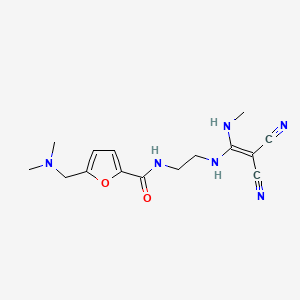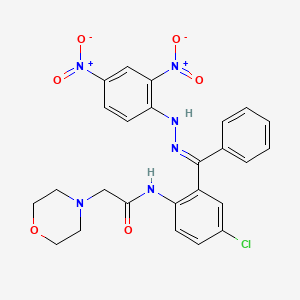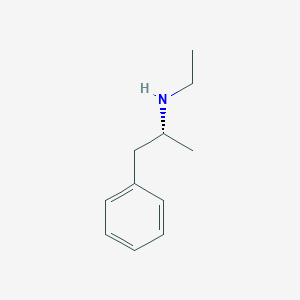
Symplostatin 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Symplostatin 3 is a natural product derived from marine cyanobacteria. It is a structural analogue of dolastatin 10, a potent cytotoxic agent. This compound has been studied for its potential anticancer properties, although it exhibits weaker in vitro cytotoxicity against human tumor cell lines compared to dolastatin 10 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Symplostatin 3 involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The synthetic route typically starts with the preparation of key building blocks, followed by their sequential coupling to form the desired compound. Common reagents used in these reactions include protecting groups like Boc (tert-butyloxycarbonyl) and coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) .
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure and the need for precise control over reaction conditions. The production process involves large-scale synthesis of the compound using optimized reaction conditions to ensure high yield and purity. This often requires advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Analyse Chemischer Reaktionen
Types of Reactions
Symplostatin 3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from the chemical reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Symplostatin 3 exerts its effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to tubulin, inhibiting its polymerization and preventing the formation of functional microtubules. This disruption of microtubule dynamics interferes with cell division and ultimately induces cell death . The molecular targets and pathways involved in this mechanism include the inhibition of tubulin polymerization and the activation of apoptotic signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Symplostatin 3 is structurally similar to other dolastatin analogues, such as dolastatin 10, symplostatin 1, and malevamide D. it exhibits unique properties that distinguish it from these compounds:
Eigenschaften
CAS-Nummer |
401625-16-9 |
|---|---|
Molekularformel |
C40H66N4O9 |
Molekulargewicht |
747.0 g/mol |
IUPAC-Name |
(2S)-2-[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]oxy-3-phenylpropanoic acid |
InChI |
InChI=1S/C40H66N4O9/c1-13-26(6)35(43(10)38(47)33(24(2)3)41-37(46)34(25(4)5)42(8)9)30(51-11)23-32(45)44-21-17-20-29(44)36(52-12)27(7)40(50)53-31(39(48)49)22-28-18-15-14-16-19-28/h14-16,18-19,24-27,29-31,33-36H,13,17,20-23H2,1-12H3,(H,41,46)(H,48,49)/t26-,27+,29-,30+,31-,33-,34-,35-,36+/m0/s1 |
InChI-Schlüssel |
PFMWLSLCVYOPSJ-SGUCCDCUSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)O[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C |
Kanonische SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)OC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


